molecular formula C8H8O4 B1581915 2,3-Dimethoxy-1,4-benzoquinone CAS No. 3117-02-0

2,3-Dimethoxy-1,4-benzoquinone

Cat. No. B1581915
CAS RN: 3117-02-0
M. Wt: 168.15 g/mol
InChI Key: NADHCXOXVRHBHC-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-1,4-benzoquinone is a chemical compound with the molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is a member of the quinone family, which includes compounds such as anthraquinone and hydroquinone.


Synthesis Analysis

The synthesis of 2,3-Dimethoxy-1,4-benzoquinone involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions . An 80% overall yield was demonstrated on a multi-gram scale .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .


Chemical Reactions Analysis

2,3-Dimethoxy-1,4-benzoquinone is a redox-active compound . It is known to act as a mobile mediator for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .


Physical And Chemical Properties Analysis

2,3-Dimethoxy-1,4-benzoquinone is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Scientific Research Applications

Antibacterial Activity

2,3-Dimethoxy-1,4-benzoquinone derivatives exhibit significant antibacterial activity. Lana et al. (2006) explored the antibacterial properties of these derivatives, finding that some compounds effectively inhibit the growth of gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, which are responsible for conditions like food poisoning and rheumatic fever (Lana, Carazza, & Takahashi, 2006).

Anti-Adipogenic Effects

2,3-Dimethoxy-1,4-benzoquinone is also known for its anti-adipogenic effects. Son et al. (2018) reported that this compound plays a role in reducing the expression of various adipogenic transcription factors. Their research indicates potential applications in treating obesity, as the compound significantly reduced adipocyte differentiation (Son, Jang, Jung, Ahn, & Ha, 2018).

Synthesis Methods

Guo Xiu-chun (2006) developed a method for synthesizing 2,3-Dimethoxy-5-methyl-1,4-benzoquinone through indirect electro-oxidation. This approach highlights a synthetic method with high product purity and minimal environmental pollution (Guo Xiu-chun, 2006).

Antimicrobial Properties

The antimicrobial activities of 2,3-Dimethoxy-1,4-benzoquinone and its analogues against food-borne bacteria were studied by Park et al. (2014). They found that these compounds exhibited significant antimicrobial activity against bacteria like Staphylococcus intermedius and Listeria monocytogenes, suggesting their utility in food preservation (Park, Shim, & Lee, 2014).

Potential in Energy Storage

Yao et al. (2010) investigated the use of 2,5-dimethoxy-1,4-benzoquinone (a related compound) in rechargeable lithium batteries. They discovered that this compound offers a high discharge capacity and fair cycle-life performance, making it a promising material for energy storage applications (Yao, Senoh, Yamazaki, Siroma, Sakai, & Yasuda, 2010).

Disease Resistance in Plants

Ueno and Yoshikiyo (2014) studied the effect of 2,6-dimethoxy-1,4-benzoquinone on rice resistance to the fungus Magnaporthe oryzae. They found that pretreating rice with this compound significantly inhibited blast lesion formation, indicating its potential in enhancing plant disease resistance (Ueno & Yoshikiyo, 2014).

Safety And Hazards

2,3-Dimethoxy-1,4-benzoquinone is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing .

Future Directions

2,3-Dimethoxy-1,4-benzoquinone has potential applications in a variety of scientific fields. It has been studied for its potential use in rechargeable magnesium-ion batteries . It is also a key intermediate for preparing Coenzyme Qn family .

properties

IUPAC Name

2,3-dimethoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADHCXOXVRHBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185095
Record name 2,3-Dimethoxy-p-benzoquinone
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-1,4-benzoquinone

CAS RN

3117-02-0
Record name 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione
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Record name 2,3-Dimethoxy-p-benzoquinone
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Record name 2,3-Dimethoxy-p-benzoquinone
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Record name 2,3-dimethoxy-p-benzoquinone
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Record name 2,3-DIMETHOXY-P-BENZOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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